![molecular formula C8H15ClN2O B2637186 3,10-Diazabicyclo[4.3.1]decan-4-one hydrochloride CAS No. 2305253-22-7](/img/structure/B2637186.png)
3,10-Diazabicyclo[4.3.1]decan-4-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,10-Diazabicyclo[4.3.1]decan-4-one hydrochloride is a chemical compound with the CAS Number: 2305253-22-7 . It has a molecular weight of 190.67 . The IUPAC name for this compound is 3,10-diazabicyclo[4.3.1]decan-4-one hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3,10-Diazabicyclo[4.3.1]decan-4-one hydrochloride is 1S/C8H14N2O.ClH/c11-8-4-6-2-1-3-7(10-6)5-9-8;/h6-7,10H,1-5H2,(H,9,11);1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
3,10-Diazabicyclo[4.3.1]decan-4-one hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 190.67 .Aplicaciones Científicas De Investigación
Pharmacological Studies
3,10-Diazabicyclo[4.3.1]decan-4-one hydrochloride and its derivatives have been extensively studied for their pharmacological properties. For instance, the spasmolytic activity of related compounds such as 10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one was investigated, revealing specific anti-serotonin and anti-histaminic activities along with non-specific spasmolytic activity (Razdan et al., 1987). Furthermore, these compounds were explored for their analgesic and anti-inflammatory potential, showcasing promising results (Sharma et al., 2009).
Conformational and Structural Analysis
The structural and conformational behaviors of diazabicyclo decane systems have been a topic of interest, with studies measuring pKa values and discussing the conformational aspects based on these values (Sasaki et al., 1971). Additionally, 3,7,9-triheterabicyclo[3.3.2]decan-10-ones, derived from diazabicyclo decane systems, were synthesized and characterized, revealing unique structural properties and steric influences around the carbonyl group (Garrison et al., 1993).
Synthetic Chemistry and Building Block Applications
The molecule and its analogs have been utilized as building blocks in synthetic organic chemistry, paving the way for the development of novel synthetic methods. A notable example is the synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane as a precursor for nicotinic modulators (Paliulis et al., 2013). The molecule's versatility in forming various complex structures and derivatives emphasizes its significance in the realm of synthetic chemistry.
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
3,10-diazabicyclo[4.3.1]decan-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c11-8-4-6-2-1-3-7(10-6)5-9-8;/h6-7,10H,1-5H2,(H,9,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXQLBQZMGEVAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)NCC(C1)N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,10-Diazabicyclo[4.3.1]decan-4-one hydrochloride | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



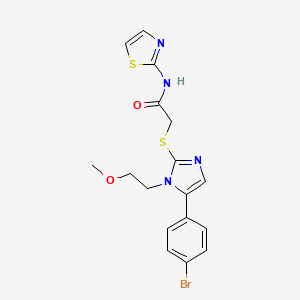
![2,5-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2637108.png)
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide](/img/structure/B2637109.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,5-dimethoxyphenyl)urea](/img/structure/B2637110.png)
![N-(3-chloro-4-methoxyphenyl)-2-((3,7-dimethyl-4-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2637111.png)
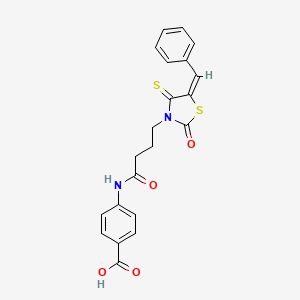
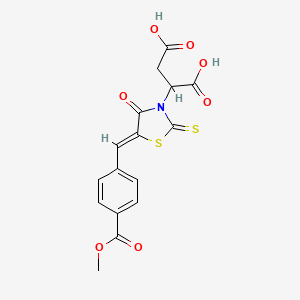
![N-(2-furylmethyl)-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2637115.png)
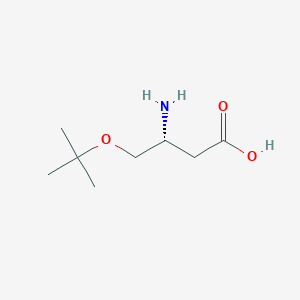
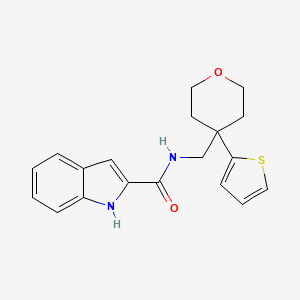
![(4-formyl-2-methoxyphenyl) (E)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B2637121.png)
![2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2637125.png)